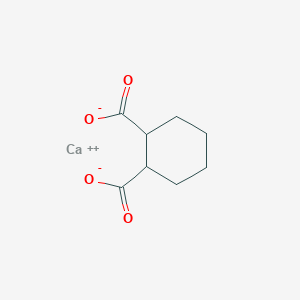
Calcium cyclohexane-1,2-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calciumcyclohexane-1,2-dicarboxylate, also known as 1,2-cyclohexanedicarboxylic acid, calcium salt (1:1), is a chemical compound with the molecular formula C8H10CaO4 and a molecular weight of 210.24 g/mol . This compound features a cyclohexane ring with two carboxylate groups attached at the 1 and 2 positions, coordinated with a calcium ion . It is used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Calciumcyclohexane-1,2-dicarboxylate can be synthesized through the esterification of hexahydrophthalic anhydride with C8 or C9 alcohols in the presence of an organic acid catalyst . The reaction involves the following steps:
Esterification: Hexahydrophthalic anhydride reacts with the alcohol in the presence of an organic acid catalyst.
De-alcoholization: The reaction mixture is subjected to de-alcoholization to remove excess alcohol.
Bleaching: The product is bleached to remove any impurities.
Neutralization: The reaction mixture is neutralized to achieve the desired pH.
Washing and Dehydration: The product is washed and dehydrated to obtain pure calciumcyclohexane-1,2-dicarboxylate with a purity of over 99.5%.
Industrial Production Methods
Industrial production of calciumcyclohexane-1,2-dicarboxylate follows similar steps as the laboratory synthesis but on a larger scale. The process involves the use of large reactors for esterification, followed by continuous de-alcoholization, bleaching, neutralization, washing, and dehydration to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Calciumcyclohexane-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylate groups to alcohols.
Substitution: The carboxylate groups can participate in substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alcohols or amines in the presence of acid or base catalysts are used for substitution reactions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces alcohols.
Substitution: Produces esters or amides.
Scientific Research Applications
Calciumcyclohexane-1,2-dicarboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other chemicals and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Mechanism of Action
The mechanism of action of calciumcyclohexane-1,2-dicarboxylate involves its interaction with molecular targets and pathways. The compound can act as a chelating agent, binding to metal ions and affecting their availability and activity in biological systems . It may also interact with enzymes and proteins, influencing their function and activity .
Comparison with Similar Compounds
Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester (DINCH): Used as a plasticizer in sensitive applications such as toys and medical devices.
Diisononyl phthalate (DINP): Another plasticizer with similar applications but different chemical structure.
Uniqueness
Calciumcyclohexane-1,2-dicarboxylate is unique due to its calcium coordination, which imparts distinct chemical and physical properties compared to other similar compounds. Its high purity and specific interactions with metal ions make it valuable in various scientific and industrial applications .
Properties
Molecular Formula |
C8H10CaO4 |
|---|---|
Molecular Weight |
210.24 g/mol |
IUPAC Name |
calcium;cyclohexane-1,2-dicarboxylate |
InChI |
InChI=1S/C8H12O4.Ca/c9-7(10)5-3-1-2-4-6(5)8(11)12;/h5-6H,1-4H2,(H,9,10)(H,11,12);/q;+2/p-2 |
InChI Key |
XXHCQZDUJDEPSX-UHFFFAOYSA-L |
Canonical SMILES |
C1CCC(C(C1)C(=O)[O-])C(=O)[O-].[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















